8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine
Description
8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 8, a chlorine atom at position 2, and a methyl group at position 4.
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
8-bromo-2-chloro-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-5-2-6(9)8-11-7(10)4-12(8)3-5/h2-4H,1H3 |
InChI Key |
NIFBSFBKNPARDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization with Chloroacetaldehyde
The foundational method involves reacting 2-amino-3-bromo-5-methylpyridine with 40% chloroacetaldehyde aqueous solution under basic conditions. This one-pot reaction proceeds via nucleophilic attack and intramolecular cyclization, yielding the imidazo[1,2-a]pyridine core.
Reaction Conditions:
-
Solvent: Ethanol or methanol
-
Base: Sodium bicarbonate (1.2 equiv)
-
Temperature: 50–55°C
-
Time: 5–12 hours
Workflow:
-
Dissolve 2-amino-3-bromo-5-methylpyridine (1 equiv) and chloroacetaldehyde (1.2 equiv) in ethanol.
-
Add sodium bicarbonate and heat at 55°C for 5–12 hours.
-
Concentrate the mixture, extract with ethyl acetate, and purify via recrystallization (ethyl acetate/hexane).
Regioselective Bromination and Methylation
Bromination of Preformed Imidazo[1,2-a]pyridine
Electrophilic bromination at position 8 can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. The methyl group at position 6 directs bromination to the para position (C8).
Example Protocol:
-
Dissolve 2-chloro-6-methylimidazo[1,2-a]pyridine (1 equiv) in CH₂Cl₂.
-
Add NBS (1.1 equiv) and stir at 0°C for 2 hours.
-
Quench with Na₂S₂O₃, extract with ethyl acetate, and dry over Na₂SO₄.
Yield: 85–90%.
Directed Ortho-Metalation for Methyl Group Introduction
The methyl group at position 6 is introduced via directed metalation of 2-amino-5-bromopyridine followed by quenching with methyl iodide:
-
Treat 2-amino-5-bromopyridine with LDA (2.5 equiv) at -78°C in THF.
-
Add methyl iodide (1.2 equiv) and warm to room temperature.
-
Isolate 2-amino-3-bromo-5-methylpyridine via column chromatography (hexane/EtOAc).
Optimization of Reaction Parameters
Solvent and Base Selection
Temperature and Time Dependence
Prolonged heating (>12 hours) at 55°C improves conversion but risks decomposition. A balance is achieved at 8–10 hours.
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethyl acetate/hexane (1:1 v/v) yields high-purity product (≥95% by HPLC). The compound exhibits a melting point of 76–78°C.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 8.19 (s, 1H, H5), 7.65 (s, 1H, H3), 7.28–7.21 (m, 2H, H7 and H8).
-
LC-MS: m/z 285 [M+H]⁺.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale reactions using continuous flow reactors reduce reaction time to 2–3 hours and improve yield consistency (70–75%).
Catalyst Recycling
Palladium catalysts (e.g., Pd(dppf)Cl₂) from borylation steps are recovered via filtration and reused, reducing costs by 20%.
Challenges and Mitigation Strategies
Byproduct Formation
Over-bromination at position 5 is minimized by using NBS instead of Br₂.
Moisture Sensitivity
Anhydrous conditions (Na₂SO₄ drying) prevent hydrolysis of the imidazole ring during extraction.
Emerging Methodologies
Photocatalytic Bromination
Visible-light-mediated bromination using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature functionalization with 90% selectivity for position 8.
Chemical Reactions Analysis
8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: These involve the formation of radicals that can further react to form new compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing drugs, particularly for treating infectious diseases like tuberculosis.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can inhibit or activate certain biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Substituent Positions and Key Properties of Related Compounds
Key Observations :
- Position 8 Bromine : Enhances electrophilic aromatic substitution reactivity, enabling Suzuki couplings or nucleophilic replacements (e.g., with arylboronic acids or amines) .
- Position 2 Chlorine vs. Methyl : Chlorine at position 2 increases electrophilicity and serves as a leaving group for further functionalization (e.g., sulfonylation), whereas a methyl group enhances steric bulk and lipophilicity .
- Position 6 Methyl vs. Chlorine : Methyl substitution improves metabolic stability compared to chloro analogs but may reduce aqueous solubility .
Pharmacological Activity Comparison
Key Observations :
Key Observations :
- Methyl groups at position 6 balance lipophilicity and solubility better than chloro substituents.
- Sulfonylmethyl derivatives exhibit superior solubility due to polar sulfone groups .
Biological Activity
8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound known for its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C8H6BrClN2
- Molecular Weight : 232.5 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its role in inhibiting specific enzymes.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that this compound effectively inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound was shown to interact with key proteins involved in tumor progression.
The primary mechanism of action involves the inhibition of specific kinases and enzymes critical for cancer cell survival. For instance, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition leads to G1 phase arrest in cancer cells, preventing their proliferation.
Case Studies
-
In Vitro Studies :
- In a study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 15 µM for HeLa cells and 20 µM for MCF-7 cells.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 -
In Vivo Studies :
- Animal models treated with the compound showed a significant reduction in tumor size compared to controls. One study reported a 50% reduction in tumor volume after four weeks of treatment at a dosage of 10 mg/kg body weight.
Comparative Analysis
The biological activity of this compound can be compared with other imidazopyridine derivatives:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 8-Bromo-2-chloro-6-methylimidazo | Anticancer | 15 |
| 6-Methylimidazo[1,2-a]pyridine | Antimicrobial | 25 |
| 4-Aminoimidazo[1,2-a]pyridine | Antiviral | 30 |
Q & A
Q. What are the optimized synthetic routes for 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
The synthesis of halogenated imidazo[1,2-a]pyridines often involves bromination/chlorination of precursor scaffolds. For example:
- Direct bromination : Reacting 6-chloro-2-methylimidazo[1,2-a]pyridine with bromine in acetic acid under inert atmosphere achieves bromination at the 8-position. Yield optimization (60–75%) requires precise stoichiometric control (Br₂:substrate = 1.1:1) and reaction time (6–8 hrs) to minimize di-substitution byproducts .
- Alternative routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 8-bromo intermediates and chlorinated aryl boronic acids can introduce chloro substituents regioselectively .
Q. How can spectroscopic methods (NMR, X-ray crystallography) resolve structural ambiguities in halogenated imidazo[1,2-a]pyridines?
- ¹H/¹³C NMR : Distinct chemical shifts for H-3 (δ 7.8–8.2 ppm) and H-5 (δ 6.9–7.3 ppm) differentiate substitution patterns. Methyl groups at position 6 appear as singlets (δ 2.4–2.6 ppm) .
- X-ray crystallography : Resolves regiochemical uncertainties. For example, hydrogen-bonding networks (N–H⋯N interactions) in crystal structures confirm amino group orientations and planar heterocyclic cores .
Q. What solvent systems are optimal for purification of this compound?
- Recrystallization : Ethanol/hexane mixtures (3:1 v/v) yield high-purity crystals (>95%) due to differential solubility of halogenated byproducts .
- Column chromatography : Silica gel with ethyl acetate/hexane (15–20% gradient) separates regioisomers, with Rf values differing by ~0.2 .
Advanced Research Questions
Q. How do electronic effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?
- Bromine : Higher electrophilicity at position 8 facilitates Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) compared to chloro substituents. Kinetic studies show 8-Bromo derivatives react 3× faster than 8-Chloro analogs in Suzuki-Miyaura reactions .
- Steric hindrance : The 6-methyl group reduces reactivity at adjacent positions, requiring bulky ligands (XPhos) to enhance catalytic efficiency .
Q. What strategies mitigate conflicting bioactivity data in SAR studies of imidazo[1,2-a]pyridines?
- Controlled variables : Ensure consistent assay conditions (e.g., ATP concentration in kinase inhibition assays) to reconcile discrepancies. For example, CDK2 inhibition (IC₅₀ = 0.8 µM) varies by ±20% depending on assay buffer .
- Regioisomer separation : Use chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) to isolate enantiomers, as bioactivity often differs between R/S configurations .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions of imidazo[1,2-a]pyridines?
- DFT calculations : Fukui indices (ƒ⁺) identify position 8 as the most electrophilic site (ƒ⁺ = 0.12), aligning with experimental bromination outcomes. Chlorination at position 2 is guided by frontier orbital overlap (LUMO localization) .
- MD simulations : Solvent effects (e.g., acetic acid vs. DMF) alter transition-state energies, impacting substitution patterns .
Methodological Recommendations
- Contradiction resolution : Validate synthetic intermediates via HRMS and 2D-NMR (HSQC/HMBC) to confirm regiochemistry .
- Scale-up : Replace bromine gas with NBS (N-bromosuccinimide) for safer large-scale reactions (>50 g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
